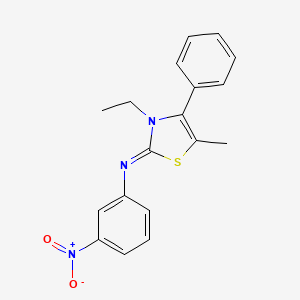

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline

Description

The compound “(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline” is a thiazole-derived Schiff base featuring a nitroaniline moiety. Its structure includes a thiazol-2(3H)-ylidene core substituted with 3-ethyl, 5-methyl, and 4-phenyl groups, coupled to a 3-nitroaniline group via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its chemical reactivity and biological interactions. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science, often due to their stability, electronic properties, and capacity for hydrogen bonding .

Properties

IUPAC Name |

3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXQIYOPRHRQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues from Thiazol-2(3H)-ylidene Family

describes several N-(3-benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives (compounds 32–37), which share the thiazol-imine backbone but differ in substituents (Table 1).

Table 1: Comparison of Thiazol-2(3H)-ylidene Derivatives

Key Observations:

- Substituent Effects : The target compound’s 3-ethyl and 5-methyl groups enhance steric bulk and lipophilicity compared to the 3-benzyl group in compound 36. This may improve membrane permeability in biological systems but reduce solubility in polar solvents.

- Nitro Group Position: The meta-nitro group in the target compound vs. the para-nitro in compound 37 alters electronic resonance.

- Stability : Unlike MSO (), which undergoes auto-oxidation and glutathione-mediated recycling, the target compound’s nitro group likely confers greater chemical stability, though it may introduce toxicity risks via nitro-reduction pathways.

Comparison with Nitro-Containing Heterocycles

and highlight nitro-functionalized isoxazoles and triazoles, providing insights into reactivity and synthesis (Table 2).

Table 2: Comparison with Nitro Heterocycles

Key Observations:

- Synthetic Efficiency: The target compound’s synthesis likely employs direct arylation (as in ), which is more atom-economical than the multi-step hydrazine-mediated routes for triazoles ().

- Reactivity : The pyridine derivative () exhibits poor reaction selectivity due to competing pathways, whereas the thiazol-imine core in the target compound may offer better regiocontrol due to steric guidance from ethyl/methyl groups.

Metabolic and Pharmacological Considerations

- Bioactivity : The 3-nitroaniline moiety is structurally analogous to antimicrobial and anticancer agents, suggesting possible inhibitory activity against enzymes like tyrosine kinases or cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.